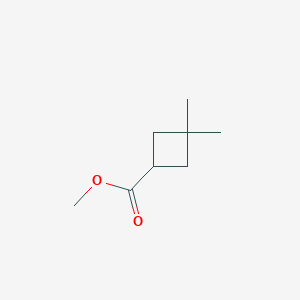

Methyl 3,3-dimethylcyclobutane-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3,3-dimethylcyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2)4-6(5-8)7(9)10-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNSELMPFKJRDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3,3-dimethylcyclobutane-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of methyl 3,3-dimethylcyclobutane-1-carboxylate, a valuable building block in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic strategies, experimental intricacies, and underlying chemical principles. Two primary convergent pathways are detailed: the Malonic Ester Synthesis Route and the Nitrile Hydrolysis Pathway. Each section includes a theoretical framework, detailed step-by-step protocols, and a critical analysis of the experimental choices. All claims are substantiated with citations to authoritative literature, ensuring the scientific integrity of the presented methods.

Introduction: The Significance of the Gem-Dimethylcyclobutane Moiety

The cyclobutane ring, a four-membered carbocycle, is a recurring motif in a variety of natural products and pharmaceuticals.[1] Its inherent ring strain, a consequence of deviations from ideal tetrahedral bond angles, imparts unique chemical reactivity that can be harnessed in organic synthesis.[2] The gem-dimethyl substitution pattern, specifically, offers steric bulk and conformational rigidity, which are desirable attributes in the design of bioactive molecules. This compound serves as a key intermediate for the elaboration of more complex molecular architectures, finding applications in the development of novel therapeutics and advanced polymers. This guide will explore two efficacious routes for its preparation, emphasizing practical considerations and mechanistic understanding.

Synthetic Strategy I: The Malonic Ester Pathway

The malonic ester synthesis is a classic and highly versatile method for the formation of carbon-carbon bonds and the construction of cyclic systems. This pathway leverages the acidity of the α-protons of a malonic ester to create a nucleophile that can participate in substitution and cyclization reactions. The overall strategy involves the construction of the cyclobutane ring with two carboxylate groups, followed by a selective decarboxylation and final esterification.

Mechanistic Rationale

The core of this approach lies in a tandem alkylation and intramolecular cyclization. Diethyl 2,2-dimethylmalonate, the starting material, is deprotonated to form a stable enolate. This enolate then acts as a nucleophile in a reaction with a 1,3-dihalopropane. The initial alkylation is followed by a second, intramolecular SN2 reaction, where the enolate displaces the second halide to form the cyclobutane ring. Subsequent hydrolysis of the diester to a dicarboxylic acid, followed by thermal decarboxylation, yields the monosubstituted cyclobutanecarboxylic acid. The final step is a standard esterification to afford the target molecule.

Diagram 1: Overall Workflow of the Malonic Ester Pathway

Caption: Workflow for the synthesis via the Malonic Ester Pathway.

Experimental Protocols

This initial step involves the exhaustive methylation of diethyl malonate. The use of a strong base is crucial for the complete deprotonation of the malonic ester, and an excess of the methylating agent ensures the formation of the desired dimethylated product.

-

Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (2 equivalents) in absolute ethanol.

-

To the stirred sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, add methyl iodide (2.2 equivalents) dropwise.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC or GC-MS.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by fractional distillation to yield diethyl 2,2-dimethylmalonate.

-

This step constitutes the key ring-forming reaction. The dimethylated malonic ester is reacted with 1,3-dibromopropane in the presence of a base to facilitate the intramolecular cyclization.[3]

-

Protocol:

-

In a similar setup as Step 1, prepare a solution of sodium ethoxide in absolute ethanol.

-

Add diethyl 2,2-dimethylmalonate (1 equivalent) to the stirred solution.

-

Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture.

-

Reflux the mixture for 8-12 hours.

-

Work-up the reaction as described in Step 1.

-

Purify the crude product by vacuum distillation to obtain diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate.

-

The formed cyclic diester is hydrolyzed to the corresponding dicarboxylic acid, which is then decarboxylated by heating to yield the monosubstituted carboxylic acid.[4]

-

Protocol:

-

Reflux the diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate from Step 2 with an excess of a 10% aqueous solution of sodium hydroxide for 4 hours.

-

After cooling, acidify the reaction mixture with concentrated hydrochloric acid until a pH of 1-2 is reached.

-

Extract the aqueous layer with diethyl ether (4 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent in vacuo to yield crude 3,3-dimethylcyclobutane-1,1-dicarboxylic acid.

-

Heat the crude dicarboxylic acid at 150-180 °C until the evolution of carbon dioxide ceases.

-

Purify the resulting 3,3-dimethylcyclobutanecarboxylic acid by distillation or recrystallization.

-

The final step is the conversion of the carboxylic acid to its methyl ester. Two reliable methods are presented here: the Fischer esterification and the Steglich esterification.

-

Fischer Esterification Protocol:

-

Dissolve 3,3-dimethylcyclobutanecarboxylic acid (1 equivalent) in a large excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Reflux the mixture for 4-6 hours.

-

Neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by distillation.

-

-

Steglich Esterification Protocol:

-

Dissolve 3,3-dimethylcyclobutanecarboxylic acid (1 equivalent), methanol (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) portion-wise.

-

Stir the reaction at room temperature for 4-6 hours.

-

Filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the product by column chromatography or distillation.

-

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Simple, inexpensive reagents | Requires harsh acidic conditions, reversible |

| Steglich Esterification | Methanol, DCC, DMAP (cat.) | Room Temperature | Mild conditions, high yield | DCC is an allergen, DCU can be difficult to remove |

Synthetic Strategy II: The Nitrile Hydrolysis Pathway

An alternative and equally viable route to the target molecule proceeds through a nitrile intermediate. This pathway can be advantageous if the corresponding halo-cyclobutane precursor is readily accessible. The key steps are the formation of the cyclobutane nitrile followed by its hydrolysis to the carboxylic acid and subsequent esterification.

Mechanistic Rationale

The synthesis of the nitrile intermediate can be envisioned through a nucleophilic substitution reaction on a suitable 3,3-dimethylcyclobutyl halide with a cyanide salt. The subsequent hydrolysis of the nitrile to a carboxylic acid can be performed under either acidic or basic conditions.[5][6][7] Under acidic conditions, the nitrile is protonated, making it more susceptible to nucleophilic attack by water, leading to an amide intermediate which is further hydrolyzed.[8] The final esterification step is identical to that in the malonic ester pathway.

Diagram 2: Overall Workflow of the Nitrile Hydrolysis Pathway

Caption: Workflow for the synthesis via the Nitrile Hydrolysis Pathway.

Experimental Protocols

Assuming the availability of a suitable precursor such as 1-bromo-3,3-dimethylcyclobutane, the nitrile can be introduced via a standard SN2 reaction.

-

Protocol:

-

In a round-bottom flask, dissolve 1-bromo-3,3-dimethylcyclobutane (1 equivalent) in a polar aprotic solvent such as DMSO or DMF.

-

Add sodium cyanide (1.2 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by GC-MS.

-

After cooling, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude nitrile by vacuum distillation.

-

The hydrolysis of the nitrile can be effectively carried out under acidic conditions.

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 3,3-dimethylcyclobutane-1-carbonitrile (1 equivalent) with a 6 M aqueous solution of hydrochloric acid.

-

Reflux the mixture for 6-12 hours, until the disappearance of the nitrile is confirmed by IR spectroscopy or GC-MS.

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the carboxylic acid.

-

The crude product can be purified by distillation or recrystallization if necessary.

-

The final esterification can be performed using either the Fischer or Steglich methods as detailed in Section 2.2, Step 5.

Alternative Synthetic Considerations: [2+2] Cycloaddition

A conceptually direct approach to the cyclobutane ring is the [2+2] cycloaddition reaction.[9] For the synthesis of the target molecule's core structure, a potential strategy would involve the cycloaddition of isobutylene with a suitable ketene equivalent. The resulting 3,3-dimethylcyclobutanone could then be converted to the carboxylic acid or ester through various functional group manipulations, such as a Wittig-type olefination followed by oxidation. While elegant, these methods often require specialized reagents and conditions and may present challenges in terms of regioselectivity and scalability.[10][11][12]

Conclusion

This technical guide has outlined two robust and well-precedented synthetic routes for the preparation of this compound. The Malonic Ester Pathway offers a classical and reliable approach, building the cyclobutane ring through a series of well-understood transformations. The Nitrile Hydrolysis Pathway provides a more convergent route, contingent on the availability of a suitable cyclobutyl halide precursor. The choice of synthetic strategy will ultimately depend on the starting material availability, scalability requirements, and the specific expertise of the research team. Both pathways culminate in a final esterification step for which both acidic (Fischer) and mild (Steglich) conditions have been detailed, offering flexibility to accommodate various substrate sensitivities. The information presented herein is intended to serve as a comprehensive resource for the efficient and logical synthesis of this important chemical intermediate.

References

- 1. quora.com [quora.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Solved When diethylmalonate was treated with two equivalents | Chegg.com [chegg.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 7. One moment, please... [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgsyn.org [orgsyn.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Wittig Reaction [organic-chemistry.org]

An In-Depth Technical Guide to Methyl 3,3-dimethylcyclobutane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,3-dimethylcyclobutane-1-carboxylate, identified by its CAS number 3854-83-9 , is a pivotal chemical intermediate gaining significant traction in the field of medicinal chemistry.[1][2] Its rigid, three-dimensional cyclobutane scaffold offers a unique structural motif that is increasingly incorporated into complex molecules, particularly in the design of Proteolysis-Targeting Chimeras (PROTACs).[3] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of this compound, including its synthesis, characterization, and applications, with a focus on the underlying scientific principles and practical laboratory considerations.

The inherent strain of the cyclobutane ring imparts distinct chemical properties, influencing the conformation and physicochemical attributes of molecules that contain this moiety.[3] In the context of drug discovery, the 3,3-dimethyl substitution provides a lipophilic and sterically defined feature, which can be exploited to modulate properties such as metabolic stability, cell permeability, and binding affinity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 3854-83-9 | [1] |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | COC(=O)C1CC(C)(C)C1 | [1] |

| InChI | InChI=1S/C8H14O2/c1-8(2)4-6(5-8)7(9)10-3/h6H,4-5H2,1-3H3 | [4] |

Synthesis Protocol: A Two-Stage Approach

The synthesis of this compound is most effectively approached in two distinct stages: first, the synthesis of the carboxylic acid precursor, 3,3-dimethylcyclobutane-1-carboxylic acid, followed by its esterification. This modular approach allows for the purification of the intermediate, ensuring a high-quality final product.

Stage 1: Synthesis of 3,3-Dimethylcyclobutane-1-carboxylic Acid

The synthesis of the cyclobutane ring with the desired substitution pattern is the cornerstone of this process. A robust and scalable method involves the dialkylation of a malonic ester followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of 3,3-Dimethylcyclobutane-1,1-dicarboxylic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place diethyl malonate and 1,3-dibromo-2,2-dimethylpropane.

-

Base Addition: Prepare a solution of sodium ethoxide in absolute ethanol. While vigorously stirring the contents of the flask, add the sodium ethoxide solution dropwise. The gem-dimethyl group on the dibromide sterically hinders the reaction, so maintaining a consistent reaction temperature is crucial for preventing side reactions.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete dialkylation. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to dissolve the sodium bromide byproduct and extract the aqueous layer with diethyl ether.

-

Hydrolysis: Combine the organic extracts and hydrolyze the diethyl ester to the dicarboxylic acid using a solution of potassium hydroxide in ethanol, followed by heating under reflux.

-

Isolation: After hydrolysis, remove the ethanol by distillation. Dissolve the residue in hot water and acidify with concentrated hydrochloric acid to precipitate the 3,3-dimethylcyclobutane-1,1-dicarboxylic acid.

-

Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent like ethyl acetate to yield the pure dicarboxylic acid.

Rationale behind Experimental Choices:

-

Choice of Base: Sodium ethoxide is a strong base, necessary to deprotonate the acidic α-hydrogen of diethyl malonate, forming the nucleophilic enolate.

-

Solvent: Absolute ethanol is used as it is the solvent for the sodium ethoxide solution and is suitable for the reaction temperature.

-

Hydrolysis: Saponification with potassium hydroxide is a standard and effective method for hydrolyzing esters to their corresponding carboxylic acids.

-

Acidification: Strong acid is required to protonate the dicarboxylate salt and precipitate the neutral dicarboxylic acid.

Experimental Protocol: Decarboxylation to 3,3-Dimethylcyclobutane-1-carboxylic Acid

-

Setup: Place the purified 3,3-dimethylcyclobutane-1,1-dicarboxylic acid in a distillation flask.

-

Heating: Heat the solid gently in an oil bath. As the temperature rises, the dicarboxylic acid will melt and begin to decarboxylate, evolving carbon dioxide gas.

-

Distillation: The product, 3,3-dimethylcyclobutane-1-carboxylic acid, can be distilled directly from the reaction flask as it is formed. Collect the fraction that distills at the expected boiling point.

Causality in Decarboxylation: The gem-dicarboxylic acid structure is key to this facile decarboxylation. The presence of two carboxylic acid groups on the same carbon atom allows for the formation of a cyclic transition state upon heating, leading to the loss of carbon dioxide and the formation of the mono-carboxylic acid.

Stage 2: Esterification to this compound

The final step is the conversion of the carboxylic acid to its methyl ester. Due to the steric hindrance around the carboxylic acid group from the gem-dimethyl substituents, a standard Fischer esterification is a reliable method.[5][6]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask, dissolve 3,3-dimethylcyclobutane-1-carboxylic acid in a large excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The large excess of methanol helps to drive the equilibrium towards the ester product.

-

Workup: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude ester can be purified by distillation to yield this compound.

Self-Validating System: The success of this esterification is validated by the clear separation of the product during extraction and the characteristic boiling point during distillation. Further confirmation is achieved through spectroscopic analysis as detailed in the next section.

Synthesis Workflow Diagram

References

- 1. This compound 97% | CAS: 3854-83-9 | AChemBlock [achemblock.com]

- 2. calpaclab.com [calpaclab.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Cyclobutanecarboxylic acid, 3,3-diMethyl-, Methyl ester(3854-83-9) 1H NMR spectrum [chemicalbook.com]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to the Structure Elucidation of Methyl 3,3-dimethylcyclobutane-1-carboxylate

This guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required for the complete structure elucidation of Methyl 3,3-dimethylcyclobutane-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document outlines the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The narrative emphasizes the rationale behind experimental choices and the self-validating nature of a multi-technique approach to structural confirmation.

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of chemical sciences, particularly in pharmaceutical and materials development, the precise determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its function and properties. The adage "structure dictates function" remains a central tenet. Erroneous structural assignment can lead to wasted resources, misinterpreted biological activity, and potential safety risks. The subject of this guide, this compound (C8H14O2), is a small organic molecule whose seemingly simple formula belies the structural nuances that only a rigorous, multi-faceted analytical approach can resolve.[1][2][3]

This document will detail the logical workflow for elucidating the structure of this specific molecule, treating it as an unknown. We will proceed from foundational molecular formula determination to the fine details of atomic connectivity and functional group identification. Each analytical step is designed to build upon the last, creating a self-reinforcing web of evidence that culminates in a single, validated structural assignment.

Part 1: Foundational Analysis - Determining the Molecular Blueprint

The first step in any structure elucidation is to determine the molecular formula. This provides the fundamental count of each type of atom in the molecule, a critical piece of information for piecing together the structural puzzle. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) is a common and gentle method for producing intact molecular ions of moderately polar compounds like esters.

-

Analysis: The sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: The instrument is calibrated to ensure high mass accuracy, and the mass-to-charge ratio (m/z) of the molecular ion is measured.

Data Interpretation and Rationale

For this compound, the molecular formula is C8H14O2, with a corresponding molecular weight of approximately 142.198 g/mol .[4] An HRMS experiment would aim to measure the exact mass of the molecular ion ([M+H]+ or [M+Na]+). The high accuracy of the measurement allows for the unambiguous determination of the elemental composition from the short list of possibilities generated by the instrument's software. This initial step provides the "parts list" for our molecular structure.

Part 2: Unveiling the Carbon Skeleton and Proton Environments with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a comprehensive analysis, both ¹H (proton) and ¹³C (carbon-13) NMR spectra are essential.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. Given the symmetry of this compound, we can predict the number of distinct carbon signals.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (ppm) | Carbon Atom Assignment | Rationale |

| ~175 | C=O (Ester Carbonyl) | The deshielded nature of the carbonyl carbon in an ester functional group typically places its resonance in this downfield region. |

| ~51 | O-CH₃ (Ester Methyl) | The methyl carbon directly attached to the electron-withdrawing oxygen atom of the ester is expected in this range. |

| ~40 | -CH- (Cyclobutane C1) | The methine carbon of the cyclobutane ring, bonded to the ester group, will be deshielded relative to other ring carbons. |

| ~35 | C(CH₃)₂ (Cyclobutane C3) | This quaternary carbon is in the aliphatic region. Its chemical shift is influenced by the two attached methyl groups. |

| ~30 | -CH₂- (Cyclobutane C2/C4) | Due to the molecule's symmetry, the two methylene carbons of the cyclobutane ring are chemically equivalent and will produce a single signal. |

| ~25 | C(CH₃)₂ (Gem-dimethyl) | The two methyl groups attached to C3 are also equivalent due to free rotation around the C-C bond and the overall symmetry of the molecule, resulting in a single peak for these two carbons. The presence of a quaternary carbon often results in an upfield shift for the attached methyls.[5] |

The observation of six distinct signals in the ¹³C NMR spectrum would be a strong confirmation of the proposed molecular symmetry.

¹H NMR Spectroscopy: Probing the Proton Environments and Connectivity

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (through integration), and their proximity to other protons (through spin-spin coupling). A reference spectrum for this compound exists, confirming its characterization by this technique.[6]

Predicted ¹H NMR Data

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Proton Assignment | Rationale and Coupling |

| ~3.67 | Singlet | 3H | O-CH₃ (Ester Methyl) | The protons of the methyl ester are in a distinct chemical environment and have no adjacent protons to couple with, hence a singlet. |

| ~2.8 - 3.0 | Multiplet | 1H | -CH- (Cyclobutane C1) | This methine proton is adjacent to the two methylene groups on the cyclobutane ring. The complex coupling with these four non-equivalent protons would result in a multiplet. |

| ~2.0 - 2.2 | Multiplet | 4H | -CH₂- (Cyclobutane C2/C4) | The four protons of the two methylene groups are diastereotopic and will exhibit complex coupling with each other and with the C1 proton, resulting in a complex multiplet. |

| ~1.15 | Singlet | 6H | C(CH₃)₂ (Gem-dimethyl) | The six protons of the two equivalent methyl groups at the C3 position have no adjacent protons to couple with, leading to a sharp singlet. Their integration value of 6H is a key identifier for the gem-dimethyl group. |

Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

2D NMR (COSY & HSQC): To definitively assign connectivity, acquire a Correlation Spectroscopy (COSY) experiment to show ¹H-¹H couplings and a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly bonded ¹H and ¹³C atoms.

The COSY spectrum would show a correlation between the multiplet at ~2.8-3.0 ppm (C1-H) and the multiplet at ~2.0-2.2 ppm (C2/C4-H₂), confirming their adjacent positions on the cyclobutane ring. The HSQC spectrum would link each proton signal to its corresponding carbon signal, for example, the singlet at ~3.67 ppm to the carbon at ~51 ppm.

Part 3: Identifying Functional Groups with Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[3] For this compound, IR spectroscopy would provide definitive evidence for the ester functional group.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample is placed directly on the ATR crystal.

-

Data Acquisition: An IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is taken and subtracted from the sample spectrum.

Data Interpretation and Rationale

Key Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~1735 | C=O Stretch | Ester | A strong, sharp absorption in this region is highly characteristic of a saturated ester carbonyl group. This is often the most prominent peak in the spectrum. |

| ~1200 - 1150 | C-O Stretch | Ester | A strong absorption corresponding to the stretching of the C-O single bond of the ester linkage provides further confirmation of this functional group. |

| ~2960 - 2850 | C-H Stretch | Alkane (sp³ C-H) | These absorptions are characteristic of the C-H bonds in the cyclobutane ring and the methyl groups. |

The presence of a strong peak around 1735 cm⁻¹ is a crucial piece of evidence that corroborates the ester functionality suggested by the ¹³C and ¹H NMR data.

Part 4: Fragmentation Analysis with Mass Spectrometry (MS)

Beyond determining the molecular formula, mass spectrometry can provide structural information through the analysis of fragmentation patterns.[1][7] In electron ionization (EI) or collision-induced dissociation (CID) experiments, the molecular ion fragments in a predictable manner, offering clues about the molecule's connectivity.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

-

Sample Introduction: The sample is injected into a gas chromatograph to separate it from any impurities.

-

Ionization: The separated analyte enters the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting charged fragments are separated by their mass-to-charge ratio and detected.

Predicted Fragmentation Pattern

-

[M - OCH₃]⁺ (m/z 111): Loss of the methoxy radical from the ester is a very common fragmentation pathway for methyl esters.

-

[M - COOCH₃]⁺ (m/z 83): Loss of the entire carbomethoxy group would result in a fragment corresponding to the 3,3-dimethylcyclobutyl cation.

-

[C₄H₈]⁺ (m/z 56): Cleavage of the cyclobutane ring can lead to the formation of isobutene, a stable carbocation.

Analyzing these fragmentation patterns provides further confidence in the assigned structure, as the observed fragments are logical losses from the proposed molecule.

Synthesis and Visualization of the Elucidation Workflow

Caption: Workflow for the structure elucidation of this compound.

The confirmed structure of this compound is presented below, with key NMR correlations highlighted.

Caption: Final confirmed structure with key 2D NMR correlations.

Conclusion

References

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchps.com [jchps.com]

- 3. fiveable.me [fiveable.me]

- 4. calpaclab.com [calpaclab.com]

- 5. C7H16 C-13 nmr spectrum of 3,3-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3,3-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Cyclobutanecarboxylic acid, 3,3-diMethyl-, Methyl ester(3854-83-9) 1H NMR spectrum [chemicalbook.com]

- 7. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

An In-depth Technical Guide to Methyl 3,3-dimethylcyclobutane-1-carboxylate: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Strained Ring Systems in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Among these, strained carbocycles, particularly the cyclobutane motif, have garnered significant attention for their unique conformational properties and their ability to impart favorable pharmacokinetic profiles to drug candidates.[1][2] This guide focuses on a key exemplar of this class: Methyl 3,3-dimethylcyclobutane-1-carboxylate. This seemingly simple molecule serves as a critical building block, particularly in the burgeoning field of protein degradation, offering a structurally rigid core that can be strategically elaborated to create highly specific and potent therapeutic agents.[3] Its utility stems from the inherent characteristics of the cyclobutane ring, which can enhance metabolic stability, provide conformational restriction, and act as a non-planar bioisostere for larger or more flexible moieties.[1][2]

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis and drug design. While comprehensive experimental data for this compound is not extensively published, its key identifiers and predicted properties provide a solid foundation for its application.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3854-83-9 | [3][4] |

| Molecular Formula | C₈H₁₄O₂ | [3][4] |

| Molecular Weight | 142.20 g/mol | [3][4] |

| Appearance | Colorless liquid (predicted) | [5] |

| Boiling Point | Not explicitly reported; likely distillable under reduced pressure | |

| Melting Point | Not applicable (liquid at room temperature) | |

| Density | Not explicitly reported | |

| Purity | Commercially available at ≥97% | [3][4] |

| Storage | Room temperature | [3] |

The gem-dimethyl substitution on the cyclobutane ring is a key structural feature, influencing the molecule's overall shape and lipophilicity. This substitution pattern can also sterically hinder certain metabolic pathways, potentially enhancing the in vivo stability of drug candidates derived from this scaffold.[1]

Synthesis and Chemical Reactivity: Forging the Path to Novel Therapeutics

The primary route to this compound involves the esterification of its corresponding carboxylic acid, 3,3-dimethylcyclobutanecarboxylic acid. This precursor is commercially available and can be synthesized through various established methods.

Synthesis of the Carboxylic Acid Precursor

A common synthetic strategy for 3,3-disubstituted cyclobutane derivatives involves the [2+2] cycloaddition of a ketene with an appropriately substituted alkene. Subsequent functional group manipulations can then yield the desired carboxylic acid.

Caption: Generalized synthetic approach to 3,3-disubstituted cyclobutanecarboxylic acids.

Experimental Protocol: Esterification of 3,3-dimethylcyclobutanecarboxylic acid

Method 1: Fischer Esterification

This acid-catalyzed equilibrium reaction is a straightforward method for producing esters.[6]

-

Step 1: Reaction Setup In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,3-dimethylcyclobutanecarboxylic acid (1.0 eq) in an excess of methanol (which acts as both reactant and solvent).

-

Step 2: Acid Catalysis Carefully add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%).

-

Step 3: Reflux Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Step 4: Work-up Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Step 5: Extraction and Purification Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation.

Method 2: DCC/DMAP Coupling

For reactions that are sensitive to acidic conditions or for more sterically hindered substrates, coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) offer a mild and efficient alternative.[7][8]

-

Step 1: Initial Solution In a flask under an inert atmosphere, dissolve 3,3-dimethylcyclobutanecarboxylic acid (1.0 eq), methanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM).

-

Step 2: Addition of Coupling Agent Cool the solution in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise.

-

Step 3: Reaction Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Step 4: Filtration A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

-

Step 5: Purification Wash the filtrate with dilute aqueous acid and then with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer, concentrate, and purify the product by column chromatography.

Chemical Reactivity

The reactivity of this compound is dominated by the ester functionality. It can undergo typical ester reactions such as hydrolysis to the corresponding carboxylic acid, reduction to the alcohol, and amidation to form amides. The cyclobutane ring itself is relatively inert under many conditions, contributing to its utility as a stable scaffold.[1] However, the inherent ring strain can make it susceptible to ring-opening reactions under certain harsh conditions, such as hydrogenation at high temperatures and pressures.[9][10]

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the gem-dimethyl groups on the cyclobutane ring (two singlets), and the methylene and methine protons of the cyclobutane ring (complex multiplets).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display a signal for the carbonyl carbon of the ester at approximately 175 ppm. The methoxy carbon will appear around 52 ppm. The quaternary carbon of the gem-dimethyl group and the other carbons of the cyclobutane ring will have distinct chemical shifts.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1730-1750 cm⁻¹ is indicative of the C=O stretch of the ester. C-H stretching vibrations for the aliphatic and methyl groups will be observed in the 2850-3000 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 142. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) and other characteristic fragments of the cyclobutane ring.

Applications in Drug Development: A Scaffold for Innovation

The rigid, three-dimensional nature of the cyclobutane ring makes it an attractive scaffold in medicinal chemistry.[1][11] this compound, in particular, has emerged as a valuable building block in the design of Proteolysis Targeting Chimeras (PROTACs).[3][12]

Role in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[13][14][15] They consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The linker is a critical component that dictates the distance and orientation between the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.

Caption: The role of the cyclobutane-containing linker in PROTAC-mediated protein degradation.

This compound can be readily converted into a bifunctional linker. The ester can be hydrolyzed to the carboxylic acid, which can then be coupled to an amine-containing E3 ligase ligand. The other end of the cyclobutane can be functionalized to attach the target protein ligand. The rigidity of the cyclobutane core helps to pre-organize the two ligands in a defined spatial orientation, which can enhance the efficiency of ternary complex formation between the target protein and the E3 ligase.

Conclusion

This compound is more than just a simple organic molecule; it is a testament to the power of strained ring systems in modern drug discovery. Its well-defined three-dimensional structure, coupled with its synthetic accessibility and relative stability, makes it an invaluable tool for medicinal chemists. As the field of targeted protein degradation continues to evolve, the demand for sophisticated and versatile building blocks like this compound is set to increase, solidifying its place as a cornerstone of innovative therapeutic design.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound 97% | CAS: 3854-83-9 | AChemBlock [achemblock.com]

- 5. CAS 34970-18-8: 3,3-Dimethylcyclobutanecarboxylic acid [cymitquimica.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 9. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protacs: Chimeric molecules that target proteins to the Skp1–Cullin–F box complex for ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 3,3-dimethylcyclobutane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. A precise understanding of a molecule's three-dimensional architecture and electronic properties is paramount for predicting its biological activity, metabolic fate, and potential toxicities. Spectroscopic techniques remain the workhorse for achieving this, providing a detailed fingerprint of a compound's molecular framework. This guide offers an in-depth analysis of the spectroscopic data for Methyl 3,3-dimethylcyclobutane-1-carboxylate, a substituted cyclobutane derivative. As a Senior Application Scientist, the following sections synthesize theoretical principles with practical, field-proven insights to provide a comprehensive understanding of how nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are applied to characterize this specific molecule. The causality behind experimental choices and the self-validating nature of the collective data are emphasized throughout.

Molecular Structure and Spectroscopic Overview

This compound presents a compact and sterically hindered scaffold. The cyclobutane ring, with its inherent ring strain, and the presence of a quaternary carbon and an ester functionality, give rise to a unique spectroscopic signature. A thorough characterization requires a multi-technique approach to unambiguously assign all atoms and functional groups.

Figure 1: Structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Experimental Data

The following table summarizes the experimental ¹H NMR data for this compound.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.66 | s | 3H | -OCH₃ |

| 2.80 - 2.60 | m | 1H | -CH(COOCH₃)- |

| 2.20 - 2.00 | m | 2H | -CH₂- (cis to ester) |

| 1.95 - 1.75 | m | 2H | -CH₂- (trans to ester) |

| 1.14 | s | 6H | -C(CH₃)₂ |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is consistent with its proposed structure. The singlet at 3.66 ppm integrating to three protons is characteristic of the methyl group of the ester functionality (-OCH₃). The two geminal methyl groups on the cyclobutane ring are equivalent due to molecular symmetry and appear as a sharp singlet at 1.14 ppm, integrating to six protons.

The protons on the cyclobutane ring exhibit more complex splitting patterns due to restricted rotation and diastereotopicity. The methine proton alpha to the ester group appears as a multiplet between 2.80 and 2.60 ppm. The methylene protons on the cyclobutane ring are diastereotopic and are expected to show complex splitting. They appear as two distinct multiplets, one between 2.20 and 2.00 ppm and the other between 1.95 and 1.75 ppm, each integrating to two protons. The downfield shift of one set of methylene protons can be attributed to their cis relationship to the electron-withdrawing ester group.

Figure 2: ¹H NMR spectral correlations for this compound.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: 4.0 s

-

Spectral width: 16 ppm

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, this technique is less sensitive than ¹H NMR.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~175 | C=O (ester) |

| ~51 | -OCH₃ |

| ~45 | -C (CH₃)₂ |

| ~40 | -C H(COOCH₃)- |

| ~35 | -C H₂- |

| ~25 | -C(C H₃)₂ |

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted spectrum shows six distinct carbon signals, which is consistent with the molecular symmetry. The ester carbonyl carbon is expected to be the most downfield signal, around 175 ppm. The methoxy carbon of the ester should appear around 51 ppm. The quaternary carbon of the cyclobutane ring is predicted at approximately 45 ppm, while the methine carbon alpha to the ester is expected around 40 ppm. The two equivalent methylene carbons of the cyclobutane ring are predicted to resonate at about 35 ppm. Finally, the two equivalent methyl carbons of the gem-dimethyl group are predicted to be the most upfield signal, around 25 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 50-100 mg of this compound in approximately 0.6 mL of CDCl₃.

-

NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Technique: Proton-decoupled

-

Number of scans: 1024 or more, depending on concentration

-

Relaxation delay: 2.0 s

-

Pulse width: 90°

-

Acquisition time: 1.0 s

-

Spectral width: 220 ppm

-

-

Processing: Apply a Fourier transform with a line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shifts using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2960-2850 | C-H stretch | Alkanes |

| 1735 | C=O stretch | Ester |

| 1470-1450 | C-H bend | Alkanes |

| 1250-1150 | C-O stretch | Ester |

Interpretation of the Predicted IR Spectrum

The IR spectrum is expected to be dominated by a strong absorption band around 1735 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated ester. The C-H stretching vibrations of the methyl and methylene groups on the cyclobutane ring and the methyl group of the ester will appear in the 2960-2850 cm⁻¹ region. Bending vibrations for these C-H bonds are expected in the 1470-1450 cm⁻¹ range. A significant band in the 1250-1150 cm⁻¹ region should correspond to the C-O stretching of the ester group.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As this compound is likely a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Number of scans: 16

-

Resolution: 4 cm⁻¹

-

-

Background Correction: A background spectrum of the clean KBr/NaCl plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrum Data

| m/z | Proposed Fragment |

| 142 | [M]⁺ (Molecular Ion) |

| 127 | [M - CH₃]⁺ |

| 111 | [M - OCH₃]⁺ |

| 83 | [M - COOCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

Interpretation of the Predicted Mass Spectrum

The molecular ion peak ([M]⁺) is expected at an m/z of 142, corresponding to the molecular weight of the compound (C₈H₁₄O₂). A common fragmentation pathway for esters is the loss of the alkoxy group, which in this case would lead to a peak at m/z 111 ([M - OCH₃]⁺). Loss of a methyl group from the gem-dimethyl group would result in a fragment at m/z 127 ([M - CH₃]⁺). Cleavage of the ester group from the cyclobutane ring would generate a fragment at m/z 83 ([M - COOCH₃]⁺). A prominent peak at m/z 59, corresponding to the methoxycarbonyl fragment ([COOCH₃]⁺), is also anticipated. The fragmentation of esters can be complex, and other fragmentation pathways are possible.[2][3][4]

Figure 3: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Detection: Scan a mass range of m/z 40-200.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, predicted ¹³C NMR, IR, and MS data, provides a self-consistent and robust structural confirmation. The experimental ¹H NMR data precisely aligns with the expected proton environments, while the predicted data for other techniques offer a strong corroborative framework. This multi-faceted approach, grounded in established spectroscopic principles, exemplifies the rigorous process of molecular characterization essential in chemical research and development.

References

- 1. Cyclobutanecarboxylic acid, 3,3-diMethyl-, Methyl ester(3854-83-9) 1H NMR spectrum [chemicalbook.com]

- 2. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 3. tutorchase.com [tutorchase.com]

- 4. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 3,3-Dimethylcyclobutane-1-carboxylic Acid Derivatives

Introduction: The Rising Prominence of the Gem-Dimethylcyclobutane Scaffold in Medicinal Chemistry

The quest for novel molecular scaffolds that can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates is a central theme in modern medicinal chemistry. Among the various carbocyclic systems, the cyclobutane ring has emerged as a particularly attractive motif.[1] Its inherent ring strain, puckered conformation, and unique stereochemical features offer a distinct three-dimensional architecture that can effectively probe the binding pockets of biological targets.[2] This guide focuses on a specific and increasingly important class of these compounds: the derivatives of 3,3-dimethylcyclobutane-1-carboxylic acid.

The gem-dimethyl substitution on the cyclobutane ring, often referred to as the Thorpe-Ingold effect, can significantly influence the reactivity and conformational preferences of the molecule.[3] This substitution can favor ring-closing reactions during synthesis and provides a rigid anchor that can position other functional groups in well-defined spatial orientations. The carboxylic acid moiety, a common pharmacophore, allows for the facile generation of a diverse library of derivatives, such as amides and esters, which are fundamental in establishing structure-activity relationships (SAR).[4]

This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, reactivity, conformational analysis, and, most importantly, the application of 3,3-dimethylcyclobutane-1-carboxylic acid and its derivatives in the context of drug discovery and development. It is intended for researchers, scientists, and drug development professionals who are seeking to leverage this unique scaffold in their research programs.

Synthesis of the 3,3-Dimethylcyclobutane-1-carboxylic Acid Core and its Derivatives

The construction of the 3,3-dimethylcyclobutane-1-carboxylic acid core can be approached through several synthetic strategies. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis. Two of the most common and reliable methods are the malonic ester synthesis and a route starting from 3-oxocyclobutane-1-carboxylic acid.

Method 1: Malonic Ester Synthesis

This classical approach builds the cyclobutane ring through a double alkylation of a malonate ester. The gem-dimethyl group is introduced via the choice of the appropriate dihaloalkane.

Caption: Malonic Ester Synthesis Workflow.

Experimental Protocol: Synthesis of 3,3-Dimethylcyclobutane-1-carboxylic Acid via Malonic Ester Synthesis

-

Preparation of Diethyl 2,2-dimethylcyclobutane-1,1-dicarboxylate:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring.

-

After the addition is complete, add 1,3-dibromo-2,2-dimethylpropane dropwise.

-

Heat the reaction mixture to reflux for 8-12 hours.

-

After cooling, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain diethyl 2,2-dimethylcyclobutane-1,1-dicarboxylate.

-

-

Hydrolysis and Decarboxylation:

-

To the purified diester, add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 4-6 hours to effect saponification.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.

-

Heat the acidified mixture to reflux for 2-4 hours to induce decarboxylation.

-

After cooling, extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,3-dimethylcyclobutane-1-carboxylic acid.

-

Method 2: Synthesis from 3-Oxocyclobutane-1-carboxylic Acid

An alternative and often more direct route involves the use of commercially available 3-oxocyclobutane-1-carboxylic acid. This method utilizes a Grignard reaction to introduce one of the methyl groups, followed by subsequent transformations.

Caption: Synthesis from 3-Oxocyclobutane-1-carboxylic Acid.

Experimental Protocol: Synthesis of 3,3-Dimethylcyclobutane-1-carboxylic Acid from 3-Oxocyclobutane-1-carboxylic Acid

-

Grignard Reaction:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of 3-oxocyclobutane-1-carboxylic acid in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methylmagnesium bromide (MeMgBr) in THF dropwise. An excess of the Grignard reagent is typically required to react with both the ketone and the carboxylic acid proton.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by carefully adding it to a cold aqueous solution of ammonium chloride.

-

Acidify the mixture with dilute hydrochloric acid and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give 3-hydroxy-3-methylcyclobutane-1-carboxylic acid.[5]

-

-

Conversion to the Final Product:

-

The tertiary alcohol can be converted to the gem-dimethyl structure through a two-step process of dehydration to the alkene followed by catalytic hydrogenation.

-

Dehydration: Treat the 3-hydroxy-3-methylcyclobutane-1-carboxylic acid with a dehydrating agent such as sulfuric acid or via a Barton-McCombie deoxygenation. This will yield 3-methylenecyclobutane-1-carboxylic acid.

-

Hydrogenation: Dissolve the resulting alkene in a suitable solvent like methanol or ethanol and subject it to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[6]

-

After the reaction is complete, filter off the catalyst and remove the solvent under reduced pressure to obtain the final product, 3,3-dimethylcyclobutane-1-carboxylic acid.

-

Derivatization Reactions

Amides are commonly synthesized from the parent carboxylic acid using standard peptide coupling reagents.

Experimental Protocol: Synthesis of 3,3-Dimethylcyclobutane-1-carboxamide

-

Dissolve 3,3-dimethylcyclobutane-1-carboxylic acid in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or dicyclohexylcarbodiimide (DCC), and a base like diisopropylethylamine (DIPEA).

-

Add the desired amine (or ammonia for the primary amide) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography or recrystallization.

Esterification can be achieved through several methods, including the Fischer esterification for simple alcohols or using coupling agents for more complex or acid-sensitive alcohols.

Experimental Protocol: Synthesis of Methyl 3,3-Dimethylcyclobutane-1-carboxylate (Fischer Esterification)

-

Dissolve 3,3-dimethylcyclobutane-1-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or tosic acid.

-

Heat the mixture to reflux for 4-8 hours.

-

Cool the reaction and neutralize the acid with a base like sodium bicarbonate.

-

Remove the excess methanol under reduced pressure.

-

Extract the ester into an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and purify by distillation.

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of 3,3-dimethylcyclobutane-1-carboxylic acid and its derivatives is crucial for their identification and characterization.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| 3,3-Dimethylcyclobutane-1-carboxylic Acid | 1.0-1.2 (s, 6H, 2xCH₃), 1.8-2.2 (m, 4H, 2xCH₂), 2.8-3.2 (m, 1H, CH), 11.0-12.0 (br s, 1H, COOH) | ~25 (CH₃), ~40 (C(CH₃)₂), ~45 (CH₂), ~50 (CH), ~180 (C=O) | 2800-3300 (br, O-H), 1700 (s, C=O), 2960 (s, C-H) | M⁺: 128.08. Key fragments: M-45 (loss of COOH) |

| This compound | 1.05 (s, 6H), 1.85-2.05 (m, 4H), 2.80-3.00 (m, 1H), 3.65 (s, 3H)[7] | ~25 (CH₃), ~40 (C(CH₃)₂), ~45 (CH₂), ~50 (CH), 51.5 (OCH₃), ~175 (C=O) | 2960 (s, C-H), 1735 (s, C=O), 1170 (s, C-O) | M⁺: 142.10. Key fragments: M-31 (loss of OCH₃) |

| 3,3-Dimethylcyclobutane-1-carboxamide | 1.0-1.2 (s, 6H), 1.7-2.1 (m, 4H), 2.6-3.0 (m, 1H), 5.5-6.5 (br s, 2H, NH₂) | ~25 (CH₃), ~40 (C(CH₃)₂), ~45 (CH₂), ~52 (CH), ~178 (C=O) | 3350, 3180 (N-H), 2960 (C-H), 1650 (C=O, Amide I) | M⁺: 127.10. Key fragments: M-16 (loss of NH₂) |

Reactivity and Conformational Analysis

The chemical behavior of 3,3-dimethylcyclobutane-1-carboxylic acid derivatives is governed by the interplay of ring strain and the nature of the substituents.

Reactivity

The cyclobutane ring, while more stable than cyclopropane, possesses significant ring strain (approximately 26 kcal/mol), which can be a driving force for ring-opening reactions under certain conditions.[1] However, the gem-dimethyl group can provide some thermodynamic stabilization.[8] Reactions often proceed with retention of the four-membered ring, especially under standard conditions for functional group manipulation. Ring-opening can be induced under more forcing conditions, such as high temperatures or in the presence of certain transition metal catalysts.

Conformational Analysis

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. In a 1,1,3-trisubstituted cyclobutane such as 3,3-dimethylcyclobutane-1-carboxylic acid, the substituents can adopt different spatial arrangements. The puckering of the ring leads to axial and equatorial-like positions for the substituents on C1 and C3.

Caption: Conformational Isomers of 3,3-Dimethylcyclobutane-1-carboxylic Acid.

The energy difference between the conformers where the C1-substituent is axial versus equatorial is generally smaller than in cyclohexanes. However, the conformer with the bulky carboxylic acid group in the equatorial position is typically favored to minimize steric interactions. The gem-dimethyl group at the C3 position remains fixed. This conformational preference can have significant implications for how the molecule presents its pharmacophoric groups to a biological target.

Applications in Drug Discovery

The rigid nature of the 3,3-dimethylcyclobutane-1-carboxylic acid scaffold makes it an excellent building block for constraining the conformation of flexible ligand side chains, which can lead to improved potency and selectivity. Derivatives of this core have appeared in the patent literature for a range of therapeutic targets.

Janus Kinase (JAK) Inhibitors

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, making them important targets for inflammatory and autoimmune diseases. Several patents from major pharmaceutical companies have disclosed the use of 3,3-dimethylcyclobutane-1-carboxamide derivatives as potent and selective JAK inhibitors.[9] In these molecules, the cyclobutane moiety often serves as a rigid linker that correctly orients other key binding groups within the ATP-binding site of the kinase.

Anti-Influenza Agents

Patents have also described substituted cyclobutane carboxylic acid compounds, including those with the 3,3-dimethyl substitution pattern, as having anti-influenza virus activity.[10] The constrained nature of the cyclobutane ring likely plays a role in optimizing the interactions of these molecules with viral proteins.

Analgesics

Derivatives of 2-amino-3,3-dimethylcyclobutane carboxamide have been investigated for their analgesic properties.[7] This highlights the versatility of the scaffold in presenting different functional groups for interaction with a variety of biological targets.

Conclusion

The 3,3-dimethylcyclobutane-1-carboxylic acid scaffold represents a valuable and versatile building block in modern drug discovery. Its synthesis is achievable through established chemical transformations, and its rigid, three-dimensional structure provides a unique platform for the design of potent and selective modulators of a range of biological targets. The continued exploration of the chemical space around this core is likely to yield novel drug candidates with improved therapeutic profiles. This guide has provided a comprehensive overview of the key aspects of the chemistry and application of these intriguing molecules, with the aim of facilitating their further investigation and exploitation in the pursuit of new medicines.

References

- 1. Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Buy 3-Hydroxy-1-methylcyclobutane-1-carboxylic acid [smolecule.com]

- 6. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]

- 7. Cyclobutanecarboxylic acid, 3,3-diMethyl-, Methyl ester(3854-83-9) 1H NMR [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. web.mnstate.edu [web.mnstate.edu]

An In-depth Technical Guide to Methyl 3,3-dimethylcyclobutane-1-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

The cyclobutane moiety, a four-membered carbocyclic ring, has emerged as a valuable structural motif in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer distinct advantages in the design of novel therapeutics. Unlike more flexible aliphatic chains or larger cycloalkanes, the rigid and puckered conformation of the cyclobutane ring can pre-organize appended functional groups, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of a cyclobutane scaffold can improve a molecule's metabolic stability and pharmacokinetic profile by blocking sites of metabolism and altering lipophilicity.[1] This guide provides a comprehensive overview of methyl 3,3-dimethylcyclobutane-1-carboxylate, a key building block for accessing this privileged scaffold.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 3854-83-9 | [1] |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| Appearance | Colorless liquid (predicted) | - |

| Boiling Point | Not available | - |

| Purity | Typically ≥97% | [1] |

Safety and Handling:

This compound should be handled with appropriate laboratory safety precautions. It is advisable to avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Standard personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn.[1] Store the compound in a cool, well-ventilated area.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound can be efficiently achieved through a two-step process: the formation of the cyclobutane ring via a malonic ester synthesis to yield 3,3-dimethylcyclobutane-1-carboxylic acid, followed by esterification.

Step 1: Synthesis of 3,3-Dimethylcyclobutane-1-carboxylic Acid

The cyclobutane ring is constructed using a modified malonic ester synthesis. This classic organic reaction allows for the formation of a cyclic system through the alkylation of a malonate ester followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of 3,3-Dimethylcyclobutane-1,1-dicarboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate in an appropriate solvent such as absolute ethanol.

-

Base Addition: To the stirred solution, add a strong base, such as sodium ethoxide, to generate the enolate of diethyl malonate.

-

Cyclization: Add 1,3-dibromo-2,2-dimethylpropane to the reaction mixture. The dibromoalkane will undergo a double alkylation with the malonate enolate to form the cyclobutane ring.

-

Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the cyclization.

-

Workup: After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like diethyl ether. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate.

Experimental Protocol: Hydrolysis and Decarboxylation to 3,3-Dimethylcyclobutane-1-carboxylic Acid

-

Hydrolysis: The crude diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate is then hydrolyzed to the corresponding dicarboxylic acid by refluxing with a strong base, such as potassium hydroxide, in an aqueous or alcoholic solution.

-

Acidification and Decarboxylation: After hydrolysis, the reaction mixture is acidified with a strong acid, like hydrochloric acid. The resulting 3,3-dimethylcyclobutane-1,1-dicarboxylic acid is then heated, which induces decarboxylation to afford the final product, 3,3-dimethylcyclobutane-1-carboxylic acid.

-

Purification: The product can be purified by recrystallization or distillation.

Causality Behind Experimental Choices:

-

Choice of Base: Sodium ethoxide is a common and effective base for generating the malonate enolate. Its use in ethanol as a solvent is convenient as the conjugate acid is the solvent itself.

-

Double Alkylation: The use of a 1,3-dihaloalkane is crucial for the cyclization to form the four-membered ring.

-

Hydrolysis and Decarboxylation: The geminal dicarboxylic acid intermediate is unstable upon heating and readily loses a molecule of carbon dioxide to form the more stable monosubstituted carboxylic acid.

Logical Relationship Diagram: Synthesis of the Carboxylic Acid Precursor

Caption: Synthetic pathway to 3,3-dimethylcyclobutane-1-carboxylic acid.

Step 2: Esterification of 3,3-Dimethylcyclobutane-1-carboxylic Acid

The final step is the conversion of the carboxylic acid to its methyl ester. Two common and effective methods for this transformation are the Fischer esterification and the Steglich esterification.

Method A: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask, dissolve 3,3-dimethylcyclobutane-1-carboxylic acid in a large excess of methanol, which acts as both the reactant and the solvent.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by distillation.

Method B: Steglich Esterification

The Steglich esterification is a milder method that uses a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP). This method is particularly useful for substrates that are sensitive to strong acids.

Experimental Protocol: Steglich Esterification

-

Reaction Setup: Dissolve 3,3-dimethylcyclobutane-1-carboxylic acid, methanol (1.2 equivalents), and a catalytic amount of DMAP in a dry aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

DCC Addition: Cool the solution in an ice bath and add DCC (1.1 equivalents) portion-wise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. The formation of a white precipitate of dicyclohexylurea (DCU) indicates the progress of the reaction.

-

Workup: Once the reaction is complete, filter off the DCU precipitate. Wash the filtrate with dilute hydrochloric acid to remove any remaining DMAP and then with a saturated aqueous solution of sodium bicarbonate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Fischer Esterification: The use of excess methanol drives the equilibrium towards the formation of the ester product. The strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

-